Structural Differentiation: Z‑Configured Pyridyl Enone vs. Saturated β‑Ketoester
The target compound contains a conjugated enone system (α,β‑unsaturated ketone) that is absent in the comparator ethyl 3‑oxo‑3‑(pyridin‑3‑yl)propanoate. This structural difference enables distinct reactivity profiles .
| Evidence Dimension | Presence of conjugated enone system |
|---|---|
| Target Compound Data | Conjugated enone present (C2=C3 double bond with Z‑configuration) |
| Comparator Or Baseline | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate: Saturated β‑ketoester (no C=C double bond) |
| Quantified Difference | Qualitative structural difference; cannot be quantified as a numerical ratio |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
The conjugated enone enables 1,4‑addition reactions and cyclocondensations that are inaccessible to saturated β‑ketoesters, expanding synthetic utility.
